molecular formula C6H4ClNO4 B1678862 Nifurmerone CAS No. 5579-95-3

Nifurmerone

Cat. No.: B1678862
CAS No.: 5579-95-3
M. Wt: 189.55 g/mol
InChI Key: DQJAAEADFORVGZ-UHFFFAOYSA-N
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Description

Nifurmerone is a chemical compound classified under the nitrofuran class of antibiotics. It is known for its antimicrobial properties and is used in the treatment of various bacterial infections. The compound is characterized by its nitrofuran ring, which is crucial for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nifurmerone typically involves the nitration of benzofuran derivatives. One common method includes the electrophilic nitration of 2-unsubstituted benzofurans using nitric acid (HNO₃) in acetic acid (AcOH) as the nitrating agent . The reaction conditions often require careful control of temperature and concentration to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to isolate the pure compound. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Nifurmerone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitrofuran derivatives, amines, and halogenated compounds .

Scientific Research Applications

Nifurmerone has a wide range of applications in scientific research:

Mechanism of Action

Nifurmerone exerts its effects by interfering with bacterial cellular processes. The nitrofuran ring is reduced by bacterial nitroreductases to form reactive intermediates. These intermediates inhibit the synthesis of DNA, RNA, and proteins, leading to bacterial cell death . The compound targets multiple pathways, making it effective against a broad range of bacteria .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.

    Furazolidone: Used to treat bacterial and protozoal infections.

    Nitrofurazone: Applied topically for wound infections.

Uniqueness

Nifurmerone is unique due to its specific structure and the presence of the nitrofuran ring, which is crucial for its antimicrobial activity. Its ability to target multiple bacterial pathways makes it a valuable compound in the fight against resistant bacterial strains .

Properties

IUPAC Name

2-chloro-1-(5-nitrofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4/c7-3-4(9)5-1-2-6(12-5)8(10)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJAAEADFORVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204358
Record name Nifurmerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5579-95-3
Record name Nifurmerone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIFURMERONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nifurmerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFURMERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57Y390K2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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